molecular formula C13H14F4N2O B2546931 3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2415461-54-8

3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2546931
CAS No.: 2415461-54-8
M. Wt: 290.262
InChI Key: IHMYVFAXSVCXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is an organic compound that features a trifluoromethyl group and a piperidine ring. This compound is of significant interest due to its unique chemical structure, which imparts distinct physicochemical properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperidine ring play crucial roles in modulating the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the combination of its trifluoromethyl group, piperidine ring, and fluorinated pyridine core. This unique structure imparts distinct physicochemical properties, making it valuable for specific applications in drug development and material science .

Properties

IUPAC Name

(3-fluoro-5-methylpyridin-2-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O/c1-8-6-10(14)11(18-7-8)12(20)19-4-2-9(3-5-19)13(15,16)17/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMYVFAXSVCXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCC(CC2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.